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Compound of Interest
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Cat. No.: B020356

An In-Depth Technical Guide to 2,5,8-Trimethylquinoline: Core Properties and Methodologies
for the Research Professional

Abstract

This technical guide provides a comprehensive overview of 2,5,8-trimethylquinoline (CAS No.
102871-69-2), a substituted heterocyclic aromatic compound. As a member of the quinoline
family, this molecule serves as a pivotal building block in synthetic chemistry and holds
significant potential for exploration in medicinal chemistry and materials science. This
document details the core physical and chemical properties of 2,5,8-trimethylquinoline,
presents validated protocols for its synthesis and characterization, and discusses its relevance
as a scaffold in drug development. The strategic placement of methyl groups at the 2, 5, and 8
positions creates a unique electronic and steric profile, making it a compound of interest for
investigating structure-activity relationships (SAR). This guide is intended as a critical resource
for researchers, chemists, and drug development professionals engaged in the synthesis and
evaluation of novel chemical entities.

Introduction and Strategic Importance

Quinoline and its derivatives are fundamental scaffolds in modern pharmacology, forming the
core of numerous approved drugs with a wide spectrum of biological activities. The strategic
methylation of the quinoline core, as seen in 2,5,8-trimethylquinoline, is a key tactic in lead
optimization. The methyl groups can profoundly influence the molecule's physicochemical
properties, such as lipophilicity and solubility, and modulate its pharmacokinetic and
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pharmacodynamic profiles through steric and electronic effects.[1] Specifically, the methyl
group at the C2 position can influence the basicity of the quinoline nitrogen, while the methyl
groups on the benzenoid ring at the C5 and C8 positions can direct further chemical
modifications and affect how the molecule interacts with biological targets.[1]

This guide offers an in-depth examination of the foundational properties of 2,5,8-
trimethylquinoline, providing the technical basis required for its effective utilization in a
research and development setting.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for 2,5,8-trimethylquinoline are
summarized below. These properties are essential for designing experimental conditions,
including reaction setups, purification strategies, and formulation studies.

Property Value Reference(s)
CAS Number 102871-69-2 [21[31[4]
Molecular Formula C12H13N [2][3]
Molecular Weight 171.24 g/mol [2][3]

IUPAC Name 2,5,8-trimethylquinoline [3]

Boiling Point 278.53 °C (at 760 mmHg) [3]

Purity >95% (as commonly supplied) [3]

Data not consistently available;
Appearance related isomers are colorless
to yellow liquids or solids.

Expected to be soluble in

common organic solvents like
Solubility ethanol, acetone, and

chloroform; poorly soluble in

water.[5]

Chemical Reactivity and Synthetic Profile
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Structural and Reactivity Insights

The reactivity of 2,5,8-trimethylquinoline is dictated by the interplay between the electron-
deficient pyridinoid ring and the electron-rich benzenoid ring, further modulated by the three
electron-donating methyl groups. The nitrogen atom at position 1 imparts basic properties to
the molecule, allowing it to form salts with acids.

Electrophilic aromatic substitution, such as nitration, is a key reaction for functionalizing the
quinoline core. Studies on 2,5,8-trimethylquinoline have shown that nitration occurs on the
benzenoid ring, demonstrating how existing substituents direct incoming electrophiles.[6] The
methyl groups themselves can also be sites for radical substitution reactions under appropriate
conditions. The C2-methyl group is particularly activated and can undergo condensation
reactions.

Recommended Synthesis Protocol: Doebner-von Miller
Reaction

The Doebner-von Miller reaction is a robust and classical method for synthesizing quinolines.
For 2,5,8-trimethylquinoline, this involves the acid-catalyzed reaction of 2,5-dimethylaniline
with an a,B-unsaturated carbonyl compound, such as crotonaldehyde. This specific choice of
reactants is causal; the aniline provides the benzene ring and the nitrogen atom, while the a,3-
unsaturated aldehyde constructs the pyridine ring.

Experimental Protocol:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,5-
dimethylaniline (1.0 eq).

e Acid Catalyst: Cautiously add a strong acid catalyst, such as concentrated sulfuric acid or
hydrochloric acid, to the aniline with cooling.

» Reagent Addition: Slowly add crotonaldehyde (2.0-2.5 eq) to the mixture. An oxidizing agent,
such as the nitro compound of the starting aniline or arsenic acid, is often included in
classical Doebner-von Miller reactions to facilitate the final dehydrogenation step.

» Heating: Heat the reaction mixture to reflux for several hours. The reaction progress should
be monitored by Thin Layer Chromatography (TLC).
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o Workup: After cooling to room temperature, carefully pour the mixture onto crushed ice and
neutralize with a concentrated base solution (e.g., NaOH or NH4OH) until the pH is basic.

o Extraction: Extract the agueous mixture multiple times with a suitable organic solvent (e.g.,
dichloromethane or ethyl acetate).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product is then purified, typically by column
chromatography on silica gel, to yield pure 2,5,8-trimethylquinoline.
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Caption: Workflow for the synthesis of 2,5,8-trimethylquinoline.
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Spectroscopic Profile and Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While a
comprehensive public database of spectra for this specific isomer is limited, its expected
spectroscopic profile can be accurately predicted based on its structure and data from
analogous compounds.[7][8][9]

Predicted Spectroscopic Data

e 1H NMR (Proton NMR): The spectrum is expected to show three distinct singlets in the
aliphatic region (6 2.3-2.8 ppm) corresponding to the three non-equivalent methyl groups.
The aromatic region (6 7.0-8.0 ppm) will display a set of signals (doublets and triplets)
corresponding to the four protons on the quinoline ring system.

e 13C NMR (Carbon NMR): The spectrum should exhibit 12 distinct signals. Three signals will
be in the aliphatic region (& 15-25 ppm) for the methyl carbons. Nine signals will appear in
the aromatic region (& 120-150 ppm) for the carbons of the quinoline core.

e Infrared (IR) Spectroscopy: Key absorption bands are predicted at ~2900-3100 cm~?
(aromatic and aliphatic C-H stretch), ~1600-1450 cm~! (C=C and C=N aromatic ring
stretching), and characteristic fingerprint region bands.

e Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a prominent
molecular ion (M*) peak at m/z = 171, corresponding to the molecular weight of the
compound. Common fragmentation patterns would include the loss of a methyl group ([M-
15]*) at m/z = 156.

Standardized Characterization Protocols

The following protocols ensure reproducible and high-quality data for structural verification.
Protocol Workflow:

o Sample Preparation: Ensure the synthesized compound is pure (as determined by TLC or
GC). Prepare separate samples for each analytical technique according to the instrument
requirements.
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NMR Spectroscopy: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., CDCIs) in an NMR tube. Acquire *H, 13C, and, if necessary, 2D correlation spectra (e.g.,
COSY, HSQC).

IR Spectroscopy: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr
pellet (for solids). Alternatively, use an ATR-FTIR spectrometer for direct analysis.

Mass Spectrometry: Introduce the sample into the mass spectrometer, often via a Gas
Chromatography (GC-MS) system for separation and analysis, to determine the mass-to-
charge ratio and fragmentation pattern.

Data Integration: Correlate the data from all techniques to confirm that the empirical formula,
molecular weight, and connectivity match the structure of 2,5,8-trimethylquinoline.

Purified Compound
(IR Spectroscop})

Integrated Data Analysis

(*H, 13C) (GC-MS)

[NMR Spectroscopy Mass Spectrometr;j

Structure Confirmed

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trimethylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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